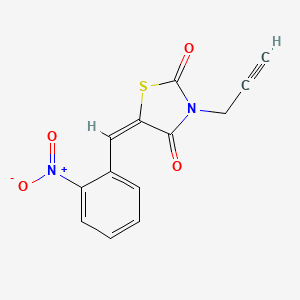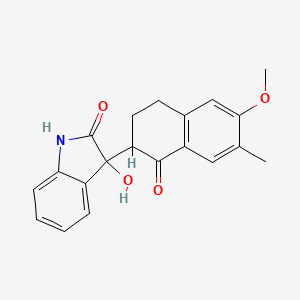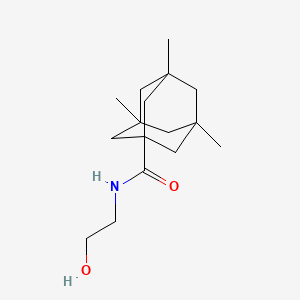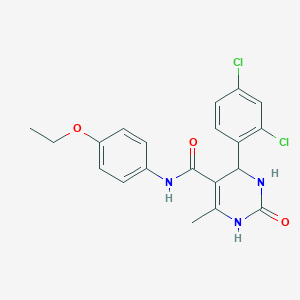
5-(2-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, commonly known as NBPT, is a synthetic compound that has gained significant attention in the field of agriculture. It is an inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting urease activity, NBPT can reduce nitrogen loss from fertilizers and increase crop yield.
Mechanism of Action
NBPT is an inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea to ammonia and carbon dioxide. Urease is produced by bacteria in the soil, and its activity can lead to significant nitrogen loss from fertilizers. NBPT binds to the active site of urease and inhibits its activity, thus reducing the hydrolysis of urea and the subsequent loss of nitrogen.
Biochemical and Physiological Effects:
NBPT has been shown to have minimal toxicity and is rapidly metabolized and excreted from the body. In animal studies, NBPT has been shown to have no adverse effects on growth, feed intake, or reproductive performance. NBPT has also been shown to have no effect on soil microorganisms or plant growth.
Advantages and Limitations for Lab Experiments
One advantage of using NBPT in lab experiments is its specificity for urease inhibition. This allows for precise control of nitrogen levels in soil and plant tissues. However, NBPT can be expensive and difficult to obtain, which may limit its use in some experiments. Additionally, NBPT can have variable effects on different soil types and under different environmental conditions.
Future Directions
There are several future directions for research on NBPT. One area of interest is the development of more efficient and cost-effective synthesis methods for NBPT. Another area of research is the optimization of NBPT application rates and methods for different crops and soil types. Additionally, there is potential for the use of NBPT in other applications, such as wastewater treatment and bioremediation.
Synthesis Methods
The synthesis of NBPT involves the reaction of 2-nitrobenzaldehyde with propargylamine to form the Schiff base, which is then reacted with thiosemicarbazide to obtain NBPT. The reaction mechanism involves the formation of a thiazolidine ring from the reaction of the Schiff base with thiosemicarbazide. The synthesis of NBPT is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
NBPT has been extensively studied for its potential application in agriculture. It is commonly used as an additive in urea-based fertilizers to reduce nitrogen loss through volatilization. The use of NBPT has been shown to increase crop yield and improve nitrogen use efficiency. NBPT has also been studied for its potential application in animal feed to reduce ammonia emissions and improve nitrogen utilization.
properties
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S/c1-2-7-14-12(16)11(20-13(14)17)8-9-5-3-4-6-10(9)15(18)19/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFCPIABQANAE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5087179.png)
![4-{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5087207.png)
![N-[1-(1-adamantyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5087213.png)
![N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)
![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5087240.png)
![5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5087245.png)
![2-benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5087263.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5087281.png)
![8-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5087283.png)